molecular formula C12H7FN2O5 B1347576 1-(4-Fluorophenoxy)-2,4-dinitrobenzene CAS No. 1033-02-9

1-(4-Fluorophenoxy)-2,4-dinitrobenzene

Cat. No.: B1347576
CAS No.: 1033-02-9
M. Wt: 278.19 g/mol
InChI Key: ZKMOMHWTRWMDBT-UHFFFAOYSA-N
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Description

1-(4-Fluorophenoxy)-2,4-dinitrobenzene is an organic compound characterized by the presence of a fluorophenoxy group and two nitro groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(4-Fluorophenoxy)-2,4-dinitrobenzene typically involves the following steps:

    Nitration of 4-fluorophenol: The initial step involves the nitration of 4-fluorophenol to introduce nitro groups at specific positions on the benzene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Etherification: The nitrated product is then subjected to etherification with 1-chloro-2,4-dinitrobenzene in the presence of a base such as potassium carbonate. This step results in the formation of this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

1-(4-Fluorophenoxy)-2,4-dinitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups. Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using tin(II) chloride in hydrochloric acid.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, leading to the formation of quinonoid structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorophenoxy)-2,4-dinitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and reduction reactions.

    Biology: The compound can be used in biochemical assays to study enzyme activity, particularly those involved in reduction reactions.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of biologically active compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure and reactivity.

Comparison with Similar Compounds

1-(4-Fluorophenoxy)-2,4-dinitrobenzene can be compared with other similar compounds such as:

    1-(4-Chlorophenoxy)-2,4-dinitrobenzene: Similar in structure but with a chlorine atom instead of a fluorine atom. The fluorine atom in this compound makes it more electronegative and reactive.

    1-(4-Methoxyphenoxy)-2,4-dinitrobenzene: Contains a methoxy group instead of a fluorophenoxy group. The methoxy group is an electron-donating group, which affects the reactivity differently compared to the electron-withdrawing fluorophenoxy group.

    1-(4-Nitrophenoxy)-2,4-dinitrobenzene: Contains an additional nitro group, making it even more electron-deficient and reactive towards nucleophiles.

These comparisons highlight the unique reactivity and applications of this compound in various fields of research.

Properties

IUPAC Name

1-(4-fluorophenoxy)-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O5/c13-8-1-4-10(5-2-8)20-12-6-3-9(14(16)17)7-11(12)15(18)19/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMOMHWTRWMDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295456
Record name 1-(4-fluorophenoxy)-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033-02-9
Record name NSC102046
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-fluorophenoxy)-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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